2-Pyridinecarbothioamide

Description

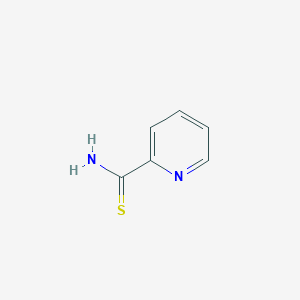

Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201625 | |

| Record name | Picolinamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-38-3 | |

| Record name | 2-Pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5346-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picolinamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAMIDE, THIO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Pyridinecarbothioamide, a molecule of significant interest in medicinal chemistry and drug development. This document details the primary synthetic route, extensive characterization data, and the underlying experimental protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 2-cyanopyridine with hydrogen sulfide. This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide.

Synthetic Pathway

The synthesis follows a straightforward pathway, as illustrated in the diagram below.

Experimental Protocol

Materials:

-

2-Cyanopyridine (2-Picolinonitrile)

-

Hydrogen Sulfide (gas or a suitable donor like NaHS)

-

Pyridine (as a basic catalyst and solvent)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of 2-cyanopyridine in a mixture of pyridine and ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

-

A slow stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and the temperature may need to be controlled with a water bath.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, the reaction mixture is cooled, and the excess hydrogen sulfide is removed by passing a stream of nitrogen gas.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The precipitate is filtered, washed with cold water, and then with a small amount of cold diethyl ether.

-

The solid is dried over anhydrous sodium sulfate to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol [1] |

| Appearance | Yellow crystalline solid |

| Melting Point | 142-145 °C |

| Solubility | Soluble in ethanol, acetone, and hot water. |

| IUPAC Name | pyridine-2-carbothioamide[1] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.05 | s | 1H | -NH (amide proton) |

| 9.75 | s | 1H | -NH (amide proton) |

| 8.60 | d | 1H | H-6 (pyridine ring) |

| 8.05 | d | 1H | H-3 (pyridine ring) |

| 7.90 | t | 1H | H-4 (pyridine ring) |

| 7.50 | t | 1H | H-5 (pyridine ring) |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=S (thiocarbonyl carbon) |

| 151.0 | C-2 (pyridine ring) |

| 149.5 | C-6 (pyridine ring) |

| 137.0 | C-4 (pyridine ring) |

| 126.0 | C-3 (pyridine ring) |

| 121.5 | C-5 (pyridine ring) |

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretching vibrations of the primary thioamide |

| 1620 | Strong | C=N stretching of the pyridine ring |

| 1580 | Medium | N-H bending vibration |

| 1430 | Strong | C-N stretching vibration |

| 1290 | Strong | C=S stretching vibration |

| 770 | Strong | C-H out-of-plane bending of the pyridine ring |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 138 | 100% | [M]⁺ (Molecular ion)[1] |

| 121 | High | [M-NH₃]⁺ |

| 105 | High | [M-SH]⁺[1] |

| 78 | Medium | [C₅H₄N]⁺ (pyridyl cation) |

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol is robust and reproducible, and the characterization data provides a clear fingerprint for the confirmation of the product's identity and purity. This information is crucial for researchers and professionals working on the development of new therapeutic agents and other applications involving this versatile molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide, a heterocyclic thioamide, serves as a versatile building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer activities. A thorough understanding of its physicochemical properties is paramount for the rational design, synthesis, and formulation of novel drug candidates. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₆N₂S | [1][2] |

| Molecular Weight | 138.19 g/mol | [1][2] |

| Appearance | Yellow Crystalline Powder | [1] |

| Melting Point | 134-138 °C | [1] |

| Boiling Point | 278.9 ± 32.0 °C (Predicted) | [1] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 0.00415 mmHg at 25°C | [1] |

| Enthalpy of Fusion | 25.30 kJ/mol | [3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Method | Source |

| Solubility in Water | log(S) = -2.01 mol/L | Crippen Method | [3] |

| Solubility in Organic Solvents | Soluble in alcohols, aldehydes, and ketones; slightly soluble in chlorides and esters. | Not specified | [1] |

| pKa | 11.98 ± 0.29 (Predicted) | Not specified | [1] |

| logP (Octanol/Water) | 0.716 | Crippen Method | [3] |

| XLogP3 | 1.2 | [2] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-picoline with sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[4]

Materials:

-

2-Picoline

-

Sulfur

-

Sodium sulfide nonahydrate

-

Appropriate solvent (e.g., a high-boiling point aromatic solvent)

-

Acetonitrile (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (2 equivalents) and sulfur (2.5 equivalents).

-

Add a catalytic amount of sodium sulfide nonahydrate (0.5%).

-

Add the appropriate solvent and reflux the mixture for 72 hours.

-

After cooling to room temperature, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified by recrystallization from acetonitrile to yield this compound as a crystalline solid.

Determination of Melting Point

The melting point can be determined using a Mel-Temp apparatus or a Thiele tube.[2][3]

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or Thiele tube setup with heating oil

-

Calibrated thermometer

Procedure:

-

Pack a small amount of the finely powdered this compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the Mel-Temp apparatus or attach it to the thermometer in the Thiele tube.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) to define the melting point range.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.[5][6]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, dimethyl sulfoxide)

-

Vials with screw caps

-

Shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[7][8][9]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is expected to be basic, titrate the solution with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[10][11][12][13]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or the aqueous phase.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase.

-

Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow involving this compound derivatives.

Signaling Pathway: Inhibition of Tubulin Polymerization

Derivatives of this compound have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[4][14][15][16][17]

Caption: Inhibition of tubulin polymerization by a this compound derivative.

Experimental Workflow: Synthesis of N-Phenyl-4-substituted Pyridine Carbothioamides

This diagram illustrates a general workflow for the synthesis of N-phenyl-4-substituted pyridine carbothioamides, which are often investigated for their biological activities.[4][18]

Caption: Synthetic workflow for N-phenyl-4-substituted pyridine carbothioamides.

References

- 1. byjus.com [byjus.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dawn of a Scaffold: A Technical Guide to the Early Discovery and Development of Pyridine Carbothioamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carbothioamides, a class of heterocyclic compounds featuring a pyridine ring linked to a thioamide functional group, have emerged as a versatile scaffold in medicinal chemistry. Their journey from initial synthesis to their recognition as potent biological agents, particularly in the realms of infectious diseases and oncology, is a compelling narrative of chemical exploration and serendipitous discovery. This technical guide provides an in-depth exploration of the early discovery and development of pyridine carbothioamides, focusing on their synthesis, biological activities, and the experimental methodologies that underpinned their initial investigation.

Early Synthesis and Chemical Characterization

The synthesis of thioamides, in general, has been a subject of chemical interest since the 19th century. One of the earliest and most common methods for the preparation of thioamides is the thionation of the corresponding amides using reagents like phosphorus pentasulfide (P₂S₅) or the more soluble Lawesson's reagent. This straightforward conversion of a carbonyl group to a thiocarbonyl group laid the groundwork for the synthesis of a wide array of thioamides, including those derived from pyridine.

A notable early method for the synthesis of N-substituted pyridine-2-carbothioamides involves the reaction of 2-picoline with sulfur and an appropriate amine. This one-pot reaction, often carried out at reflux, provides a direct route to these compounds.

General Experimental Protocol for Synthesis of N-aryl Pyridine-2-carbothioamides

This protocol is a generalized procedure based on early synthetic reports.

Reagents and Equipment:

-

2-picoline

-

Elemental sulfur

-

Substituted aniline

-

Sodium sulfide nonahydrate (catalyst)

-

Acetonitrile (recrystallization solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

A mixture of the substituted sulfanilamide derivative (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is prepared in a round-bottom flask.[1]

-

A catalytic amount of sodium sulfide nonahydrate (0.5%) is added to the mixture.[1]

-

The reaction mixture is refluxed for 72 hours.[1]

-

After cooling to room temperature, the reaction mixture is subjected to an appropriate workup procedure, which may include extraction and washing.

-

The crude product is purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the pure N-aryl pyridine-2-carbothioamide.[1]

-

The final product is characterized by determining its melting point and by spectroscopic methods (FTIR, NMR, and Mass Spectrometry).

Spectroscopic Characterization

The structural elucidation of newly synthesized pyridine carbothioamides relies heavily on spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A key diagnostic peak for the thioamide group is the C=S stretching vibration. This band can be observed in the region of 1690–1720 cm⁻¹, although its position can be influenced by the surrounding molecular structure. The N-H stretching vibration of the thioamide group typically appears in the range of 3355–3439 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyridine ring typically resonate in the aromatic region (around 7.50–8.80 ppm). The chemical shifts of the protons on the N-aryl substituent will depend on the specific substitution pattern.[1]

-

¹³C NMR: The carbon of the thiocarbonyl group (C=S) is a key indicator and typically resonates in the downfield region of the spectrum, around 197.2–199.2 ppm. The carbons of the pyridine and N-aryl rings will appear in the aromatic region (approximately 116.0–153.3 ppm).[1]

-

-

Mass Spectrometry (MS): Electron Spray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Discovery and Development of Biological Activities

The initial interest in pyridine carbothioamides was significantly driven by the quest for new therapeutic agents. Early investigations revealed a broad spectrum of biological activities, with antitubercular and anticancer properties being the most prominent.

Antitubercular Activity

The discovery of the antitubercular properties of pyridine carbothioamides is closely linked to the development of ethionamide in 1956. Ethionamide (2-ethylpyridine-4-carbothioamide) and its analogue prothionamide became crucial second-line drugs for the treatment of tuberculosis, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.

Ethionamide and prothionamide are pro-drugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[2] The activation is carried out by a mycobacterial enzyme, EthA, a flavin monooxygenase.[2] EthA catalyzes the oxidation of the thioamide group, leading to the formation of a reactive intermediate. This activated form of the drug then covalently modifies and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the synthesis of mycolic acids.[2] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial cell death.

The in vitro antitubercular activity of pyridine carbothioamides is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Materials and Methods:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Isoniazid)

-

Negative control (medium with DMSO)

-

Resazurin dye (for viability assessment)

-

Incubator (37 °C)

-

Microplate reader

Procedure:

-

A serial two-fold dilution of the test compounds is prepared in the 96-well microplates using the supplemented Middlebrook 7H9 broth.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37 °C for a specified period (typically 7-14 days).

-

After incubation, a solution of resazurin dye is added to each well.

-

The plates are re-incubated for 24-48 hours.

-

The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound where no color change is observed.

Table 1: Antitubercular Activity of Selected Pyridine Carboxamide/Carbothioamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) | Reference |

| MMV687254 | 1.56–3.125 | [3][4] |

| MMV688179 | 0.78–1.56 | [3] |

| MMV688279 | 1.56–3.125 | [3] |

| Compound 1 | 3.2 (IC₅₀) | [5] |

| Compound 2 | 1.5 (IC₅₀) | [5] |

| Compound 10c | 5.06 | [6][7] |

| Compound 24 | 1.56 µg/ml | [8] |

| Compound 26 | 1.56 µg/ml | [8] |

Anticancer Activity

In addition to their antitubercular effects, pyridine carbothioamides have demonstrated significant potential as anticancer agents. Early studies revealed their cytotoxic effects against various cancer cell lines.

A primary mechanism through which many pyridine carbothioamides exert their anticancer activity is by inhibiting tubulin polymerization.[1] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The ability of a compound to inhibit tubulin polymerization can be measured in a cell-free assay by monitoring the change in turbidity or fluorescence.

Materials and Methods:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., G-PEM buffer)

-

Guanosine-5'-triphosphate (GTP)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well plates

-

Temperature-controlled microplate reader (spectrophotometer or fluorometer)

Procedure:

-

A reaction mixture containing tubulin protein in polymerization buffer is prepared and kept on ice.

-

The test compounds at various concentrations are added to the wells of a 96-well plate.

-

The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization.

-

The absorbance (at 340 nm for turbidity) or fluorescence is measured at regular intervals for a set period (e.g., 60 minutes).

-

The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Table 2: In Vitro Cytotoxicity of Sulfonamide-Functionalized Pyridine Carbothioamides (PCAs) against Human Cancer Cell Lines

| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |

| 1 | 9.1 ± 0.9 | 8.8 ± 0.7 | 7.9 ± 0.8 | 11.2 ± 1.1 | [1] |

| 2 | 5.3 ± 0.5 | 4.9 ± 0.4 | 3.8 ± 0.3 | 6.1 ± 0.6 | [1] |

| 3 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.2 ± 0.1 | 2.5 ± 0.2 | [1] |

| 4 | 11.5 ± 1.1 | 13.0 ± 1.2 | 7.7 ± 0.7 | 12.1 ± 1.2 | [1] |

| 5 | 3.9 ± 0.4 | 3.1 ± 0.3 | 2.5 ± 0.2 | 4.2 ± 0.4 | [1] |

| 6 | 21.3 ± 2.0 | 36.1 ± 3.2 | 14.2 ± 1.3 | 25.4 ± 2.4 | [1] |

| 7 | > 50 | > 50 | > 50 | > 50 | [1] |

| 8 | > 50 | > 50 | > 50 | > 50 | [1] |

| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.1 | 1.5 ± 0.1 | 0.9 ± 0.08 | [1] |

| Colchicine | 6.8 ± 0.6 | 7.2 ± 0.7 | 8.1 ± 0.8 | 9.5 ± 0.9 | [1] |

Experimental Workflow for Drug Discovery

The early discovery and development of pyridine carbothioamides followed a logical progression from chemical synthesis to biological evaluation. This workflow remains a fundamental paradigm in modern drug discovery.

Conclusion

The early exploration of pyridine carbothioamides has laid a robust foundation for their continued development as promising therapeutic agents. From their initial synthesis through classical organic reactions to the elucidation of their mechanisms of action against critical biological targets, these compounds exemplify the intricate and rewarding process of drug discovery. The detailed experimental protocols and quantitative data from these early studies continue to inform the design and synthesis of new generations of pyridine carbothioamide derivatives with enhanced potency and selectivity. This technical guide serves as a testament to the enduring importance of this chemical scaffold and a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.cuni.cz [publications.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Landscape of 2-Pyridinecarbothioamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-Pyridinecarbothioamide and its derivatives, a class of compounds with significant therapeutic potential. By integrating crystallographic data, spectroscopic analysis, and computational modeling, we offer a multi-faceted understanding of their molecular architecture, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

Core Structural Features of this compound

This compound serves as the foundational scaffold for a diverse range of biologically active molecules. Its structural characterization reveals key insights into its chemical behavior and interaction with biological targets.

Crystallographic Analysis

The solid-state structure of this compound has been elucidated by X-ray crystallography. The crystal system and unit cell parameters provide a precise map of the molecule's arrangement in a crystalline lattice.

| Parameter | Value [1] |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 5.8027 Å |

| b | 7.421 Å |

| c | 15.595 Å |

| α | 90° |

| β | 94.027° |

| γ | 90° |

Spectroscopic Profile

Spectroscopic techniques provide valuable information about the bonding and functional groups within the molecule.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy of this compound and its analogs helps in identifying characteristic stretching and bending frequencies. For instance, in sulfonamide-substituted pyridine carbothioamides, strong symmetric and asymmetric stretching vibrations for the SO2 group are observed in the ranges of 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically seen between 3084 cm⁻¹ and 3439 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to complement experimental data.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds. The precursor ion ([M+H]⁺) for this compound is observed at m/z 139.0324.[1]

Structural Analysis of this compound Analogs

The therapeutic potential of this class of compounds is often enhanced by modifying the core structure. These modifications can influence the molecule's conformation, electronic properties, and ultimately, its biological activity.

N-Substituted Analogs

Substitution at the nitrogen atom of the carbothioamide group can significantly impact the molecular conformation. For example, in a study of two adamantane-linked hydrazine-1-carbothioamides, the introduction of a tert-butyl group resulted in a folded conformation, while a cyclohexyl group led to an extended conformation.[5]

Pyridine Ring-Substituted Analogs

Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic distribution and reactivity of the molecule. This, in turn, can affect its binding affinity to biological targets. For instance, fluorination of the pyridine ring in N-(pyridine-2-carbonyl)pyridine-2-carboxamides influences the planarity and packing of the molecules in the crystal lattice.[6]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of sulfonamide-functionalized pyridine carbothioamides involves the reflux of sulfanilamide derivatives with 2-picoline and sulfur in the presence of a catalytic amount of sodium sulfide nonahydrate.[2] The resulting products are then purified by recrystallization.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and ¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

IR Spectroscopy: Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) to confirm the elemental composition.

Computational Modeling

Computational methods are invaluable for predicting molecular properties and understanding intermolecular interactions.

-

Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies.[3]

-

Molecular Docking: This technique is used to predict the binding mode of a ligand with a biological target. The protein structure is prepared by removing water molecules and adding polar hydrogens, and docking simulations are performed using software like Autodock.[2]

Biological Activity and Signaling Pathways

This compound and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8]

Anticancer Activity

Certain sulfonamide-functionalized pyridine carbothioamides have shown potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).[2] These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization.[2] Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin.[2]

Anti-inflammatory Activity

Some pyridine carbothioamide analogs have demonstrated anti-inflammatory properties.[8] Molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase (NOS).[8]

Conclusion

The structural analysis of this compound and its analogs provides a critical foundation for the development of novel therapeutics. The interplay of crystallographic, spectroscopic, and computational data allows for a detailed understanding of their structure-activity relationships. This integrated approach is essential for guiding the design of next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]

- 6. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Pyridinecarbothioamide: A Versatile Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyridinecarbothioamide core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs in several disease areas.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression.

Sulfonamide-functionalized pyridine carbothioamides, for instance, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs has also been explored. Certain derivatives have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential utility in the treatment of inflammatory disorders. In vivo studies using models such as Complete Freund's Adjuvant-induced inflammation have corroborated these findings.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Several this compound derivatives have been identified as potent urease inhibitors, presenting a promising avenue for the development of new therapies to combat these infections.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative this compound derivatives across various biological assays.

Table 1: Anticancer Activity of Sulfonamide-Functionalized 2-Pyridinecarbothioamides

| Compound | Target/Assay | IC50 (µM) | Cell Line(s) | Reference |

| Compound 3 | Tubulin Polymerization Inhibition | 1.1 | - | [1] |

| Cytotoxicity | 1.2 - 9.1 | A549, MCF-7, PC-3, HepG2 | [1] | |

| Compound 5 | Tubulin Polymerization Inhibition | 1.4 | - | [1] |

| Cytotoxicity | 1.2 - 9.1 | A549, MCF-7, PC-3, HepG2 | [1] | |

| CA-4 (Combretastatin A-4) | Tubulin Polymerization Inhibition | 2.96 | - | [1] |

| Colchicine | Tubulin Polymerization Inhibition | 10.6 | - | [1] |

| Doxorubicin | Cytotoxicity | (Varies by cell line) | A549, MCF-7, PC-3, HepG2 | [1] |

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound | Target/Assay | IC50 (µM) | Model | Reference |

| Compound R6 | In vitro anti-inflammatory activity | 10.25 ± 0.0 | - | [2] |

| Compound R3 | In vitro anti-inflammatory activity | 23.15 ± 4.24 | - | [2] |

Table 3: Urease Inhibitory Activity of this compound Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | Urease Inhibition | 1.07 ± 0.043 | [3] |

| Rx-7 (pyridine-2-yl-methylene hydrazine carboxamide) | Urease Inhibition | 2.18 ± 0.058 | [3] |

| Thiourea (Standard) | Urease Inhibition | 18.93 ± 0.004 | [3] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Tubulin Polymerization Inhibition

dot

Caption: Inhibition of tubulin polymerization by this compound derivatives.

VEGFR-2 Signaling Pathway Inhibition

Some organometallic complexes of this compound have been shown to affect the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

dot

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-phenyl 4-substituted 2-pyridinecarbothioamides

This protocol describes a general method for synthesizing sulfonamide-substituted pyridine carbothioamide derivatives.

References

- 1. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

literature review on the biological activity of 2-Pyridinecarbothioamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinecarbothioamide (PCA), a heterocyclic compound featuring a pyridine ring linked to a thioamide group, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The N,S bidentate chelating ability of the PCA core makes it a versatile ligand for developing novel metal-based therapeutics, particularly with ruthenium and osmium, which have shown promising cytotoxicity against various cancer cell lines. Furthermore, modifications to the PCA structure, especially on the phenyl ring of N-phenyl substituted analogues, have allowed for the fine-tuning of its pharmacological properties, leading to the development of compounds with enhanced efficacy and selectivity. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of N-phenyl substituted this compound derivatives is commonly achieved through a one-pot reaction. A typical procedure involves refluxing a substituted aniline with 2-picoline and elemental sulfur. For instance, sulfonamide-functionalized PCAs have been synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur for an extended period.

Caption: General synthesis workflow for N-phenyl this compound derivatives.

Anticancer Activity

The most extensively studied biological activity of PCA derivatives is their potent anticancer effect. Both metal-free and organometallic complexes of PCA have demonstrated significant cytotoxicity against a broad panel of human cancer cell lines.

Organometallic PCA Complexes

Coordination of PCA ligands to metal centers like Ruthenium(II) and Osmium(II) often results in complexes with enhanced cytotoxic activity. These "piano-stool" complexes have shown IC₅₀ values in the low micromolar range. A key finding is that the biological activity of these metallodrugs is significantly influenced by the metal center, the substituents on the phenyl ring of the PCA ligand, and the nature of the labile halido ligand (Cl, Br, I). For example, Ru(II) complexes are generally found to be more potent than their Os(II), Rh(III), and Ir(III) analogues. Increased lipophilicity of the PCA ligand often correlates with higher cytotoxicity.

PCA Derivatives as Tubulin Polymerization Inhibitors

A significant mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. Several sulfonamide-functionalized PCA derivatives have been identified as potent tubulin polymerization inhibitors, outperforming reference drugs like colchicine in in-vitro assays.

Table 1: In Vitro Anticancer Activity of this compound (PCA) Derivatives

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamide-Substituted PCAs | |||

| Compound 3 (N,N-dimethyl) | A549 (Lung) | 1.2 | [1] |

| MCF-7 (Breast) | 3.5 | [1] | |

| PC-3 (Prostate) | 1.7 | [1] | |

| HepG2 (Liver) | 1.1 | [1] | |

| Compound 5 (methyl) | A549 (Lung) | 2.1 | [1] |

| MCF-7 (Breast) | 5.3 | [1] | |

| PC-3 (Prostate) | 2.2 | [1] | |

| HepG2 (Liver) | 3.4 | [1] | |

| Ru(cym)Cl Complexes of N-phenyl PCAs | |||

| p-fluoro derivative (plecstatin-1) | SW480 (Colon) | 1.1 | |

| CH1 (Ovarian) | 0.9 | ||

| p-chloro derivative | SW480 (Colon) | 2.2 | |

| CH1 (Ovarian) | 1.4 | ||

| p-bromo derivative | SW480 (Colon) | 2.1 | |

| CH1 (Ovarian) | 1.3 | ||

| Ru/Os Complexes of N-4-fluorophenyl PCA | |||

| Ru(cym)Cl derivative | HCT116 (Colon) | 9.4 | [2] |

| SW480 (Colon) | 10.2 | [2] | |

| Os(cym)Cl derivative | HCT116 (Colon) | 15.6 | [2] |

| SW480 (Colon) | 15.4 | [2] |

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.

Caption: Mechanism of action for PCA derivatives as tubulin polymerization inhibitors.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: The PCA compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. Control wells contain medium with DMSO at the same final concentration used for the test compounds (typically <0.5%).

-

Incubation: Plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.[3] The plate is then agitated on a shaker for 10-15 minutes in the dark.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated (DMSO control) cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity (light scattering).

-

Reagent Preparation: Lyophilized bovine brain tubulin (>99% pure) is reconstituted on ice with a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[1][6] Test compounds are prepared as 10x concentrated solutions in the same buffer.

-

Assay Setup: 10 µL of the 10x compound dilutions (or vehicle control) are pipetted into the wells of a pre-warmed (37°C) 96-well, half-area plate.[1][6]

-

Initiation of Polymerization: To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well. The plate is immediately placed in a microplate reader equipped with temperature control set to 37°C.[1]

-

Data Acquisition: The absorbance at 340 nm is measured every 60 seconds for 60 minutes.[7] An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass (Aₘₐₓ) are calculated from the kinetic curves. The IC₅₀ value for polymerization inhibition is the concentration of the compound that reduces the Vmax by 50% compared to the vehicle control.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.

Pyridine-2,6-dithiocarboxylic acid (PDTC), a related compound produced by Pseudomonas spp., demonstrates this principle effectively. Its antimicrobial activity is linked to its ability to sequester metals like iron, cobalt, and copper.[8] This metal sequestration is proposed as a primary mechanism for the antimicrobial effects of various PCA derivatives as well.

Table 2: Antimicrobial Activity of Pyridine Carboxamide/Carbothioamide Derivatives

| Compound | Microorganism | Activity/MIC | Reference |

| Pyridine-2,6-dicarboxamides | |||

| Compound 5 | S. aureus (G+) | High | [9] |

| B. subtilis (G+) | High | [9] | |

| C. albicans (Fungus) | High | [9] | |

| Compound 7 | S. aureus (G+) | High | [9] |

| B. subtilis (G+) | High | [9] | |

| C. albicans (Fungus) | High | [9] | |

| Pyridine-2,6-dithiocarboxylic acid (PDTC) | E. coli (G-) | Sensitive (16-32 µM) | [8] |

| P. stutzeri (non-producer) | Sensitive (16-32 µM) | [8] | |

| Fluorescent pseudomonads | Resistant | [8] |

MIC: Minimum Inhibitory Concentration. Activity levels are as reported in the source.

Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A pure culture of the target microorganism is grown overnight. The bacterial suspension is then adjusted to a specific concentration, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), using sterile saline or broth. This suspension is further diluted to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the assay wells.

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 or 100 µL of the diluted compound.

-

Inoculation: An equal volume of the standardized inoculum is added to each well, bringing the total volume to 100 or 200 µL. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plates are covered and incubated at 37°C for 16-24 hours.

-

MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds for drug development. The extensive research into their anticancer properties has elucidated clear structure-activity relationships and identified key mechanisms, such as tubulin polymerization inhibition and the targeted action of organometallic complexes. The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic potential. The straightforward synthesis of the PCA scaffold allows for extensive chemical modification, enabling the generation of large libraries for screening and optimization. Future research should continue to explore novel derivatives, delve deeper into their mechanisms of action, and advance the most promising candidates into preclinical and in vivo models to fully assess their therapeutic utility.

References

- 1. researchtweet.com [researchtweet.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. abscience.com.tw [abscience.com.tw]

- 5. lookchem.com [lookchem.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-substituted 2-pyridinecarbothioamides, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the key spectroscopic characteristics (NMR, IR, Mass Spectrometry, and UV-Vis), provides generalized experimental protocols for their synthesis and analysis, and presents the data in a structured format to facilitate comparison and further research.

Introduction

N-substituted 2-pyridinecarbothioamides are heterocyclic compounds characterized by a pyridine ring linked to a thioamide functional group, which in turn bears a substituent on the nitrogen atom. The nature of this N-substituent, whether alkyl or aryl, significantly influences the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic properties is crucial for structural elucidation, purity assessment, and the rational design of new derivatives with desired chemical and biological activities.

Experimental Protocols

The synthesis and spectroscopic characterization of N-substituted 2-pyridinecarbothioamides follow a general workflow. The most common synthetic routes involve the reaction of 2-picolinonitrile with an appropriate amine in the presence of a sulfur source or the thionation of the corresponding N-substituted 2-pyridinecarboxamide.

General Synthesis of N-Substituted 2-Pyridinecarbothioamides

A widely employed method for the synthesis of these compounds involves the reaction of 2-pyridinecarbonitrile with an N-substituted amine in the presence of hydrogen sulfide.

Experimental Protocol:

-

A solution of 2-pyridinecarbonitrile (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., pyridine, ethanol) is prepared in a pressure vessel.

-

The solution is saturated with hydrogen sulfide gas (H₂S) at room temperature.

-

The vessel is sealed and heated to a temperature ranging from 60 to 100 °C for 12 to 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess H₂S is carefully vented in a fume hood.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-substituted 2-pyridinecarbothioamide.

An alternative method involves the thionation of the corresponding amide using a thionating agent like Lawesson's reagent.

Experimental Protocol using Lawesson's Reagent:

-

To a solution of the N-substituted 2-pyridinecarboxamide (1.0 eq.) in an anhydrous solvent such as toluene or tetrahydrofuran (THF), Lawesson's reagent (0.5-0.6 eq.) is added.

-

The reaction mixture is heated to reflux (typically 80-110 °C) for 2 to 6 hours, with progress monitored by TLC.

-

After completion, the mixture is cooled, and the solvent is evaporated.

-

The residue is then purified by column chromatography on silica gel to yield the desired thioamide.

Spectroscopic Characterization

The purified N-substituted 2-pyridinecarbothioamides are characterized by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of N-substituted 2-pyridinecarbothioamides.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃

| Substituent (R) | H-3 | H-4 | H-5 | H-6 | N-H (br s) | Other Signals |

| H | 7.90 (d) | 7.85 (t) | 7.45 (t) | 8.60 (d) | 8.1 (br s), 7.8 (br s) | - |

| Methyl | 7.88 (d) | 7.82 (t) | 7.42 (t) | 8.58 (d) | 8.5 (br s) | 3.15 (d, 3H, CH₃) |

| Ethyl | 7.87 (d) | 7.81 (t) | 7.41 (t) | 8.57 (d) | 8.4 (br s) | 3.60 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) |

| Phenyl | 8.05 (d) | 7.90 (t) | 7.50 (t) | 8.65 (d) | 9.8 (br s) | 7.20-7.60 (m, 5H, Ar-H) |

| 4-Chlorophenyl | 8.03 (d) | 7.88 (t) | 7.48 (t) | 8.63 (d) | 9.9 (br s) | 7.40 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for selected N-substituted 2-pyridinecarbothioamides in CDCl₃

| Substituent (R) | C=S | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals |

| H | 200.5 | 151.0 | 125.0 | 137.0 | 121.5 | 149.0 | - |

| Methyl | 198.2 | 150.8 | 124.8 | 136.8 | 121.3 | 148.8 | 32.5 (CH₃) |

| Ethyl | 197.9 | 150.7 | 124.7 | 136.7 | 121.2 | 148.7 | 40.1 (CH₂), 14.5 (CH₃) |

| Phenyl | 196.5 | 151.2 | 125.2 | 137.2 | 121.8 | 149.2 | 138.0 (ipso-C), 129.0, 128.5, 125.0 (Ar-C) |

| 4-Chlorophenyl | 196.3 | 151.1 | 125.1 | 137.1 | 121.7 | 149.1 | 136.5 (ipso-C), 133.0 (C-Cl), 129.5, 126.5 (Ar-C) |

FTIR Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹) for N-substituted 2-pyridinecarbothioamides

| Assignment | N-H (Alkyl) | N-H (Aryl) | C=N (Pyridine Ring) | C=C (Pyridine Ring) | Thioamide I (C=S + C-N) | Thioamide II (N-H + C-N) | Thioamide III (C-N + C=S) |

| Frequency Range | 3150-3300 | 3100-3250 | 1580-1610 | 1420-1480 | 1450-1550 | 1250-1350 | 950-1050 |

Mass Spectrometry

The mass spectra of N-substituted 2-pyridinecarbothioamides typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the nature of the N-substituent.

Common Fragmentation Pathways:

-

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the substituent.

-

Loss of the N-substituent: Fragmentation leading to the formation of the [pyridine-C(S)NH₂]⁺ ion.

-

Fragmentation of the pyridine ring: Loss of HCN or C₂H₂.

-

McLafferty rearrangement: If the N-substituent contains a γ-hydrogen.

Table 4: Characteristic Mass Spectral Fragments (m/z) for selected N-substituted 2-pyridinecarbothioamides

| Substituent (R) | M⁺ | [M-R]⁺ | [Py-CS]⁺ | Other Key Fragments |

| Methyl | 152 | 137 | 110 | 78 (Pyridine) |

| Ethyl | 166 | 137 | 110 | 151 ([M-CH₃]⁺), 78 |

| Phenyl | 214 | 137 | 110 | 181 ([M-SH]⁺), 77 (Phenyl) |

| 4-Chlorophenyl | 248/250 | 137 | 110 | 215/217 ([M-SH]⁺), 111/113 (Chlorophenyl) |

UV-Visible Spectroscopy

N-substituted 2-pyridinecarbothioamides exhibit characteristic absorption bands in the UV-Vis region arising from π→π* and n→π* electronic transitions.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol

| Substituent (R) | π→π* Transition (Pyridine) | π→π* Transition (C=S) | n→π* Transition (C=S) |

| Alkyl | ~230-250 | ~280-300 | ~380-400 |

| Aryl | ~240-260 | ~310-330 | ~390-410 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-substituted 2-pyridinecarbothioamides.

Caption: General workflow for synthesis and analysis.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic data of N-substituted 2-pyridinecarbothioamides. The presented tables and experimental protocols offer a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The systematic presentation of NMR, FTIR, Mass Spectrometry, and UV-Vis data will aid in the identification and characterization of novel derivatives and facilitate the development of new compounds with tailored properties.

An In-depth Technical Guide on the Tautomeric Forms of 2-Pyridinecarbothioamide in Solution

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the tautomeric equilibrium of 2-Pyridinecarbothioamide in solution. While direct experimental data for this specific molecule is limited in published literature, this guide extrapolates from foundational principles of thioamide chemistry and draws heavily on comprehensive studies of the closely related and structurally analogous compound, 2-mercaptopyridine (also known as 2-thiopyridine). The principles governing the thione-thiol equilibrium in 2-mercaptopyridine offer significant insights into the probable behavior of this compound.

Introduction to Tautomerism in Pyridine Thioamides

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in medicinal chemistry and drug design.[1] For molecules containing a thioamide functional group, such as this compound, the most relevant equilibrium is the thioamide-thioimidol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, converting the thione C=S group into a thiol S-H group.

The two primary tautomeric forms of this compound are:

-

Thioamide Form (Thione): (pyridin-2-yl)methanethial

-

Thioimidol Form (Thiol): (E/Z)-(1-(pyridin-2-yl)methylidene)amine-thiol

The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent, and has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and ability to interact with biological targets.[1]

Insights from an Analogous System: 2-Mercaptopyridine (2-Thiopyridine)

The tautomerism of 2-mercaptopyridine, which exists in equilibrium between the 2-pyridinethione and 2-pyridinethiol forms, has been extensively studied.[2][3][4] These studies provide the most relevant model for understanding the behavior of this compound.

In the gas phase, the thiol form (2-pyridinethiol) is generally more stable.[3] However, in solution, the equilibrium shifts significantly to favor the thione form (2-pyridinethione).[4][5][6] This shift is primarily attributed to the greater polarity of the thione tautomer, which is better stabilized by polar solvents.[6] While the thiol form preserves the aromaticity of the pyridine ring, the thione form is stabilized by thioamide resonance.[3][5]

Quantitative Data for 2-Pyridinethione/Thiol Equilibrium

The following table summarizes thermodynamic data for the dimerization and tautomerization of 2-mercaptopyridine, highlighting the favorability of the thione form in solution.

| Parameter | Value | Conditions | Method | Reference |

| Tautomerization Enthalpy (ΔH) | -2.6 kcal/mol | Toluene or C₆D₆ solution | Calorimetry | [3] |

| Dimerization Equilibrium Constant (Keq) | 165 ± 40 M⁻¹ | 298 K in C₆D₆ | FTIR | [3] |

| Dimerization Enthalpy (ΔH) | -7.0 ± 0.7 kcal/mol | 22-63 °C in C₆D₆ | FTIR | [3] |

| Dimerization Entropy (ΔS) | -13.4 ± 3.0 cal/(mol·deg) | 22-63 °C in C₆D₆ | FTIR | [3] |

| Note: A negative tautomerization enthalpy indicates that the thione form (2S) is favored over the thiol form (2SH) in solution. |

Experimental Protocols for Tautomer Analysis

Determining the position of a tautomeric equilibrium requires a combination of spectroscopic and computational techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Samples are dissolved in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects. ¹H and ¹³C NMR spectra are recorded.

-

Analysis: The thioamide form is characterized by a broad N-H proton signal, whereas the thioimidol form would show a sharp S-H signal at a different chemical shift. Carbon chemical shifts, particularly for the carbon of the C=S group, are also highly indicative of the dominant tautomer. The absence of a distinct S-H signal and the presence of an N-H signal are strong evidence for the thioamide form.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Spectra are recorded for the compound in the solid state (as a KBr pellet), in the liquid phase, and in various solvents.[2]

-

Analysis: The key is to identify characteristic vibrational bands. The thioamide tautomer will exhibit a strong C=S stretching vibration, while the thioimidol form will show an S-H stretching band and a C=N stretching band. The dominance of the C=S band in solution spectra points to the prevalence of the thione form.[4]

-

-

UV-Visible Spectroscopy:

-

Protocol: Absorption spectra are recorded in solvents of varying polarity. The pH of aqueous solutions may also be varied to study the protonated and deprotonated species.[7]

-

Analysis: Each tautomer has a unique electronic structure and therefore a distinct absorption spectrum.[8] For instance, the thione form of pyridinethiones typically has a strong absorption band at a longer wavelength compared to the thiol form.[4] By analyzing the spectral shifts and changes in molar absorptivity with solvent polarity, the relative populations of the tautomers can be inferred.

-

Computational Methods

-

Protocol: Quantum-chemical calculations are performed using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional) or ab initio methods (e.g., MP2).[9][10] To simulate solvent effects, a Polarizable Continuum Model (PCM) is often employed.[11]

-

Analysis: The calculations determine the optimized geometries and relative energies (Gibbs free energy) of all possible tautomers in both the gas phase and in various solvents.[4][12] The tautomer with the lowest calculated energy in a given environment is predicted to be the most stable and therefore the most abundant. These theoretical results are then compared with experimental data for validation.[13]

Conclusion

Based on the extensive research conducted on analogous pyridinethiones, it is strongly predicted that the thioamide (thione) form of this compound is the overwhelmingly dominant tautomer in solution. This preference is driven by the enhanced stabilization of the polar thione structure by solvent molecules, which outweighs the energetic advantage of retaining the aromaticity of the pyridine ring found in the thioimidol form. The equilibrium can be expected to shift further towards the thioamide form with increasing solvent polarity. For professionals in drug development, recognizing the prevalence of the thioamide tautomer is crucial for accurately predicting the molecule's interactions, solubility, and overall pharmacological profile.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. organic chemistry - Why is the thione tautomeric form of 2-Mercaptopyridine favoured? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. cris.unibo.it [cris.unibo.it]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Chemical Stability and Degradation of 2-Pyridinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific chemical stability and degradation pathways of 2-Pyridinecarbothioamide. This guide provides a comprehensive overview based on the general chemical properties of the pyridine and thioamide functional groups, supplemented with established principles from regulatory guidelines on forced degradation studies. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated through rigorous experimental work.

Introduction